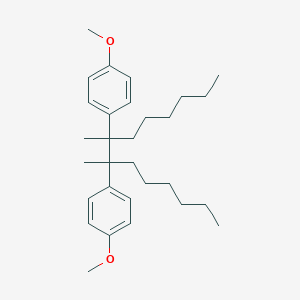
1,1'-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It consists of a tetradecane backbone with two methoxybenzene groups attached at the 7th and 8th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) typically involves a multi-step process. One common method includes the alkylation of 4-methoxybenzene with a suitable tetradecane derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the reaction and reduce the formation of by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be hydrogenated to form cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(cyclohexane).
Substitution: 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-chloromethoxybenzene).
Applications De Recherche Scientifique
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2,2-Dichloroethylidene)bis(4-methoxybenzene): Known for its insecticidal properties.
1,1’-(Ethane-1,1-diyl)bis(4-methoxybenzene): Used in the synthesis of various organic compounds.
1,1’-(Ethene-1,1-diyl)bis(4-methoxybenzene): Studied for its photochemical properties.
Uniqueness
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
824401-18-5 |
|---|---|
Formule moléculaire |
C30H46O2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
1-methoxy-4-[8-(4-methoxyphenyl)-7,8-dimethyltetradecan-7-yl]benzene |
InChI |
InChI=1S/C30H46O2/c1-7-9-11-13-23-29(3,25-15-19-27(31-5)20-16-25)30(4,24-14-12-10-8-2)26-17-21-28(32-6)22-18-26/h15-22H,7-14,23-24H2,1-6H3 |
Clé InChI |
MSJKEHSLAFOTHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C1=CC=C(C=C1)OC)C(C)(CCCCCC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

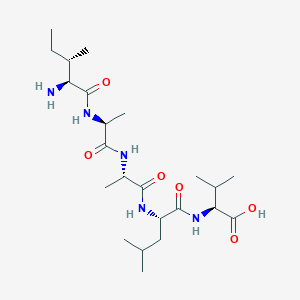
![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)
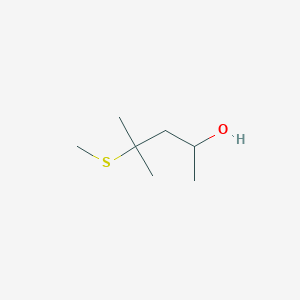
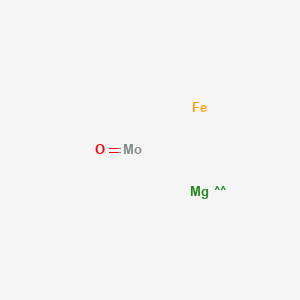
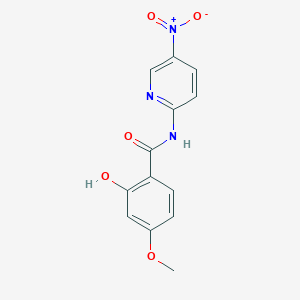
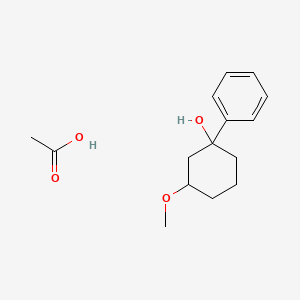
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

